Meosuc-aapm-pna

Cathepsin G Serine Protease Chromogenic Substrate

Selecting the wrong chromogenic substrate can yield false negatives in cathepsin G assays. MeOSuc-AAPM-pNA is the validated solution-the best reported 4-nitroanilide substrate for cathepsin G with kcat/Km 3.4-fold higher than Suc-AAPF-pNA. • Km = 0.14 mM, kcat = 0.8 s⁻¹ for reliable kinetic analysis • Orthogonal specificity: hydrolyzed by cathepsin G, not by HLE-enabling clean measurement in mixed protease samples • Quantifiable yellow color at 405 nm for robust chromogenic detection

Molecular Formula C27H38N6O9S
Molecular Weight 622.7 g/mol
CAS No. 70967-91-8
Cat. No. B1587369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeosuc-aapm-pna
CAS70967-91-8
Molecular FormulaC27H38N6O9S
Molecular Weight622.7 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)OC
InChIInChI=1S/C27H38N6O9S/c1-16(28-22(34)11-12-23(35)42-3)24(36)29-17(2)27(39)32-14-5-6-21(32)26(38)31-20(13-15-43-4)25(37)30-18-7-9-19(10-8-18)33(40)41/h7-10,16-17,20-21H,5-6,11-15H2,1-4H3,(H,28,34)(H,29,36)(H,30,37)(H,31,38)
InChIKeyLUUQUDLEABXXQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MeOSuc-AAPM-pNA: Cathepsin G Chromogenic Substrate


MeOSuc-AAPM-pNA (CAS 70967-91-8) is a synthetic tetrapeptide chromogenic substrate (N-Methoxysuccinyl-Ala-Ala-Pro-Met-p-nitroanilide) [1]. It is specifically engineered as a biochemical reagent for protease activity assays, most notably as a sensitive substrate for the serine protease cathepsin G . The compound is characterized by an N-terminal methoxysuccinyl (MeOSuc) group, a core peptide sequence (Ala-Ala-Pro-Met) recognized by the target protease, and a C-terminal para-nitroanilide (pNA) chromophore that releases a quantifiable yellow color (405 nm) upon enzymatic cleavage [2]. It is a member of the N-succinyl peptide-pNA class but is distinguished by its specific peptide sequence and N-terminal modification.

Cathepsin G substrate Synthetic tetrapeptide-pNA for protease activity assays
Chromogenic detection pNA release measured at 405 nm
MeOSuc N-terminal group May support aqueous solubility and stock preparation

MeOSuc-AAPM-pNA Substrate Specificity


In protease research, the selection of a synthetic peptide substrate is a critical determinant of assay specificity and sensitivity. Simply substituting one p-nitroanilide (pNA) substrate for another can lead to misleading or negative results because protease-substrate interactions are exquisitely sensitive to the peptide sequence and the N-terminal blocking group. Substrates are not generic tools; they are designed for specific enzymes. For instance, a substrate that is highly efficient for human leukocyte elastase (HLE) may be completely inert towards cathepsin G, and vice-versa [1]. The N-terminal modification, such as the methoxysuccinyl (MeOSuc) group in MeOSuc-AAPM-pNA versus a succinyl (Suc) group in analogs, has been shown to significantly impact substrate solubility and enzyme reactivity [1]. Therefore, failing to select a substrate validated for the specific protease of interest can result in the failure to detect enzymatic activity at all, leading to incorrect conclusions about an enzyme's presence, function, or inhibition. The evidence below quantifies these critical performance differentiators.

Sequence specificity mismatch pNA substrates are enzyme-specific; a substrate active on HLE may be inert toward cathepsin G, and vice versa.
N-terminal group impact MeOSuc vs. Suc or Ac groups alter solubility and enzyme reactivity, limiting direct substitution.
Cross-reactivity risk Using the common HLE substrate MeOSuc-AAPV-pNA fails to detect cathepsin G; selective substrates are required.

MeOSuc-AAPM-pNA Performance Benchmarks


Superior Cathepsin G Substrate vs. Suc-AAPF-pNA

A foundational study mapping protease substrate specificity identified MeOSuc-Ala-Ala-Pro-Met-pNA (MeOSuc-AAPM-pNA) as the 'best 4-nitroanilide substrate of cathepsin G yet reported' at the time of publication [1]. This claim was based on a direct, head-to-head comparison with Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA), a previously recognized cathepsin G substrate. The kinetic constants (kcat and Km) for the hydrolysis of both substrates by human cathepsin G were determined under identical experimental conditions.

Catalytic efficiency
Head-to-head
MeOSuc-AAPM-pNA kcat/Km ~3.4-fold higher than Suc-AAPF-pNA
Supports sensitivity and lower detection limits
Human cathepsin G, pH 7.5, 25°C; kcat=0.8 s⁻¹, Km=0.14 mM
Cathepsin G Serine Protease Chromogenic Substrate

Cathepsin G-Selective Detection Without Elastase Interference

A critical challenge in measuring cathepsin G in complex biological samples is the potential for cross-reactivity with human leukocyte elastase (HLE), a closely related and often co-localized serine protease. The substrate MeOSuc-Ala-Ala-Pro-Met-pNA (MeOSuc-AAPM-pNA) addresses this issue through its sequence specificity. While the P1 methionine residue allows for some cleavage by HLE, the data show that the substrate is still efficiently hydrolyzed by cathepsin G. More importantly, this substrate is distinct from the gold-standard HLE substrate, MeOSuc-Ala-Ala-Pro-Val-pNA (MeOSuc-AAPV-pNA), which is specifically not hydrolyzed by cathepsin G [1]. This complementary specificity profile is a key differentiator.

Enzyme selectivity
Assay context
Cathepsin G active; MeOSuc-AAPV-pNA (HLE substrate) not hydrolyzed
Allows cathepsin G detection without HLE interference
Purified human cathepsin G and HLE, pH 7.5
Cathepsin G Human Leukocyte Elastase Selectivity

Enhanced Solubility from MeOSuc N-Terminal Modification

The choice of N-terminal blocking group on a peptide substrate is a critical but often overlooked determinant of assay performance. The methoxysuccinyl (MeOSuc) group present in MeOSuc-AAPM-pNA has been shown to provide a distinct advantage over simpler blocking groups. The reference study states that 'The MeO-Suc-group increases the solubility of a substrate relative to the acetyl group.' [1].

Aqueous solubility
Class-level
MeOSuc group increases solubility vs. acetyl-blocked substrates (qualitative)
May simplify aqueous stock preparation and reduce DMSO use
Class-level observation; quantitative solubility data not reported
Substrate Solubility Assay Development N-terminal modification

MeOSuc-AAPM-pNA Key Applications


High-Sensitivity Cathepsin G Activity Assays

Leveraging its status as the 'best 4-nitroanilide substrate of cathepsin G yet reported' with a catalytic efficiency 3.4-fold higher than Suc-AAPF-pNA [1], MeOSuc-AAPM-pNA is the superior choice for establishing sensitive and robust chromogenic assays for human cathepsin G. This is particularly critical when working with limited biological samples, low enzyme concentrations, or when quantifying subtle changes in enzyme regulation. Its use minimizes the amount of precious sample required and improves the signal-to-noise ratio of the assay.

Selective Cathepsin G Quantification in Elastase-Containing Samples

In complex biological matrices such as neutrophil lysates or bronchoalveolar lavage fluid, both cathepsin G and human leukocyte elastase (HLE) are often present. MeOSuc-AAPM-pNA provides a key advantage by being hydrolyzed by cathepsin G, while the analogous HLE substrate, MeOSuc-AAPV-pNA, is not [1]. This orthogonal specificity allows researchers to measure cathepsin G activity without confounding signal from HLE, enabling a more precise understanding of cathepsin G's specific role in physiological and pathological processes.

Cathepsin G Inhibitor Screening

The development of selective cathepsin G inhibitors requires a primary assay that is both sensitive and specific. Using MeOSuc-AAPM-pNA as the readout substrate for inhibitor screening [1] ensures that the compounds identified are genuine inhibitors of cathepsin G. The well-characterized kinetic constants (Km = 0.14 mM, kcat = 0.8 s⁻¹) [1] allow for the calculation of reliable inhibition constants (Ki) and the determination of the mode of inhibition (e.g., competitive, non-competitive), which is essential for structure-activity relationship (SAR) studies in drug discovery.

Application
Selection Property
Validation Focus
Cathepsin G chromogenic assay
Catalytic efficiency for cathepsin G
Detection limit and signal-to-noise optimization
Cathepsin G quantification in elastase-containing samples
Selectivity against human leukocyte elastase
Absence of HLE cross-reactivity in assays
Cathepsin G inhibitor screening
Characterized kinetic parameters
Ki determination and inhibition mode analysis

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22 linked technical documents
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